

bevrimat comparison other HIV maturation inhibitors

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Compound Focus: Bevirimat

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Comparative Overview of HIV-1 Maturation Inhibitors

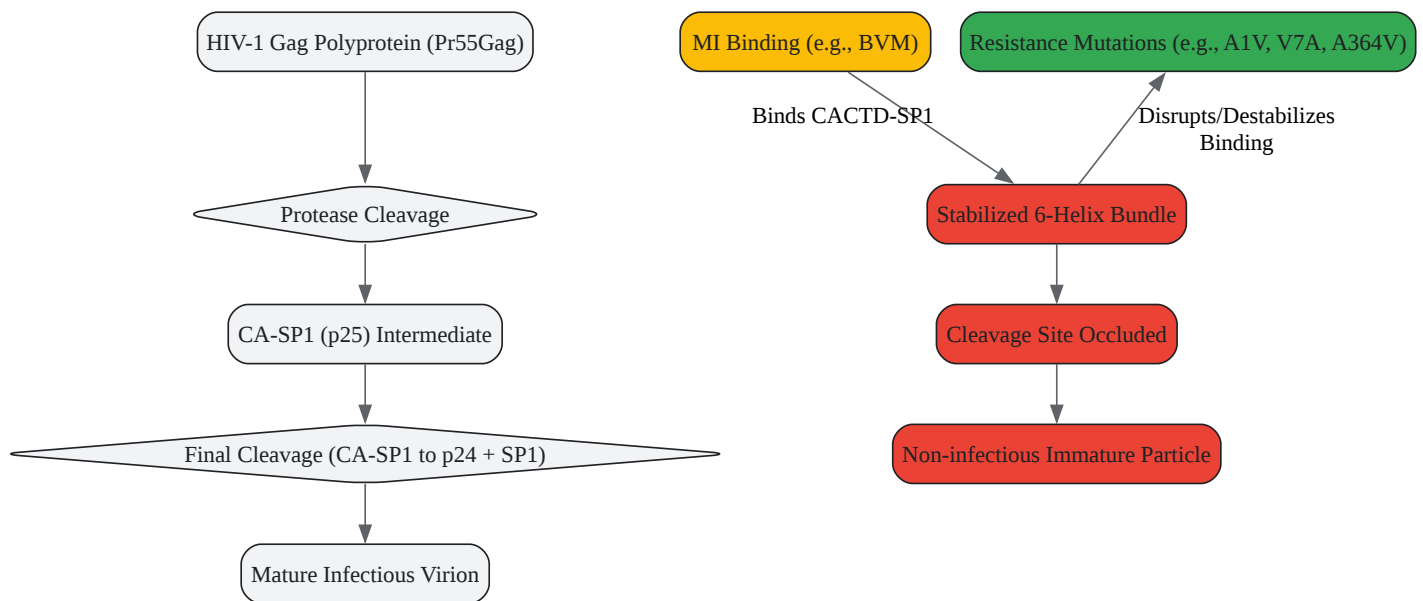
The table below summarizes key investigational HIV-1 Maturation Inhibitors, highlighting the progression from the first-generation **Bevirimat** to more recent candidates designed to overcome its limitations.

Inhibitor Name	Developmental Status	Key Mechanism Insights	Primary Resistance Mutations (Location)	Potency (EC ₅₀) & Notes
Bevirimat (BVM)	Clinical trials discontinued [1] [2]	First-in-class MI; binds inside CACTD-SP1 6-helix bundle, stabilizing it and preventing protease access [1] [3]	SP1-A1V, SP1-V7A/V7M, SP1-T8Δ/T8N [1] [4]	Natural polymorphisms caused up to 50% clinical non-response [1]

Inhibitor Name	Developmental Status	Key Mechanism Insights	Primary Resistance Mutations (Location)	Potency (EC ₅₀) & Notes
EP-39	Preclinical research [4]	BVM derivative; binds same pocket as BVM but with different positioning and improved solubility [4]	SP1-A1V, SP1-A3T, SP1-A3V; CA-H226N, CA-K227R, CA-L231M [4]	Higher selectivity index and antiviral activity than BVM [4]
Compound 41	Preclinical research [5]	C-28 modified BVM analog; enhanced anti-maturation activity without introducing anti-entry effects [5]	Information not specified in search results	IC ₅₀ = 0.0059 μM (approx. 15x more potent than BVM) [5]
GSK3640254	Phase 2b trials [2]	Improved pan-genotypic coverage; overcomes many polymorphisms resistant to earlier MIs [2]	A364V substitution remains a key resistance mutation [2]	Potent against diverse HIV-1 isolates; A364V confers reduced susceptibility [2]
VH3739937 (VH-937)	Phase 1 complete, ongoing development [2]	Structurally similar to GSK3640254; long oral half-life (67-97 hrs) compatible with once-weekly dosing [2]	A364V confers reduced susceptibility; other selected substitutions led to non-functional viruses [2]	EC ₅₀ ≤ 5.0 nM against a broad range of HIV-1 isolates [2]
HRF-10071	Phase 2 proof-of-concept [6]	Novel oral MI; demonstrated antiviral activity as monotherapy [6]	Some resistance mutations emerged during short-term monotherapy [6]	Viral load reduction up to -1.84 log after 14 days; potential for long-acting therapy [6]

Mechanism of Action and Resistance

The following diagram illustrates the shared mechanism of action of MIs and the structural basis for resistance.



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MIs uniquely target the final step of Gag processing, where the Capsid (CA) protein is separated from Spacer Peptide 1 (SP1) [1] [3]. This CA-SP1 junction forms a **6-helix bundle** (or "junction helix") in the immature Gag lattice. The scissile bond is hidden inside this bundle, requiring it to at least partially unfold for the viral protease to access it [1].

- **Inhibition Mechanism:** MIs like **Bevirimat** bind inside the central pore of this 6-helix bundle, stabilizing it and thereby preventing the necessary unfolding and subsequent cleavage by the protease [1]. This results in the production of **non-infectious, immature viral particles** [4].

- **Resistance Mechanism:** Resistance arises from mutations in the CA-SP1 region (e.g., SP1-A1V, SP1-V7A). These mutations can alter the local conformation and dynamics of the 6-helix bundle, reducing the compound's binding affinity and stability, as shown structurally for SP1-A1V and SP1-V7A [1] [4]. The **A364V** mutation (also referred to as SP1-A1V in some numbering systems) remains a challenge even for newer MIs, as it is associated with faster cleavage kinetics and reduced MI residence time on the target [2].

Key Experimental Methods for Characterization

The data in the comparison table and the understanding of the mechanism are derived from several key experimental approaches.

- **Binding Site Mapping:** **Photoaffinity analogs** of **Bevirimat** crosslinked to immature Virus-Like Particles (VLPs), followed by mass spectrometry to identify the specific crosslinked peptides within Gag, confirming binding at the CA-SP1 junction [3].
- **Structural Studies:** **Magic-angle spinning NMR spectroscopy** was used to determine atomic-resolution structures of microcrystalline CACTD-SP1 assemblies with bound MI (BVM) and/or the cofactor IP6. This technique provided direct, atomic-level details of how the inhibitor binds within the 6-helix bundle and quenches its dynamics [1].
- **Antiviral Potency and Resistance Profiling:**
 - **Multiple-cycle replication assays** in cell lines (e.g., MT-2, CEM) or PBMCs are used to determine the half-maximal effective concentration (EC₅₀) and monitor the emergence of resistance over multiple viral replication cycles [4] [2].
 - **Site-directed mutagenesis** is used to engineer specific resistance mutations (e.g., SP1-A1V, A364V) into recombinant viruses. The susceptibility of these mutant viruses to MIs is then tested to confirm the role of the mutation in resistance [4] [2].

Future Development of Maturation Inhibitors

Current research is focused on developing next-generation MIs that overcome the limitations of **Bevirimat**. The overarching goals are to achieve **pan-genotypic activity** (effectiveness against all major HIV-1 subtypes), **improved potency** against common polymorphisms, and a **high barrier to resistance** [2]. Furthermore, compounds with **longer half-lives**, like VH-937, are being pursued to enable less frequent, long-acting dosing regimens, which could significantly improve treatment adherence and quality of life for people living with HIV [2] [6].

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